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Compound of Interest

Compound Name: 3-Formylbenzoic acid

Cat. No.: B110229

A Spectroscopic Comparison of 3-Formylbenzoic Acid and Its Derivatives

This guide provides a detailed spectroscopic comparison of 3-formylbenzoic acid and its
derivatives, including its methyl and ethyl esters, and its amide. The information is intended for
researchers, scientists, and professionals in the field of drug development to facilitate the
identification and characterization of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for 3-formylbenzoic acid
and its derivatives.
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Compound

Spectroscopic Technique

Key Data

3-Formylbenzoic Acid

1H NMR (DMSO-ds)

5 13.5 (s, 1H, COOH), 10.1 (s,
1H, CHO), 8.4-7.7 (m, 4H, Ar-
H)

13C NMR (DMSO-ds)

0 192.8 (CHO), 166.5 (COOH),
137.5, 136.2, 134.0, 131.0,
130.0, 129.8 (Ar-C)

IR (ATR)

3300-2500 cm~1 (O-H stretch),
1705 cm~1 (C=0, acid), 1685
cm~1 (C=0, aldehyde)

Mass Spec (El)

m/z 150 (M*), 121, 93, 65

Methyl 3-Formylbenzoate

1H NMR (CDCls)

510.1 (s, 1H, CHO), 8.4-7.6
(m, 4H, Ar-H), 3.9 (s, 3H,
OCHs)

13C NMR (CDCls)

5 191.9 (CHO), 165.8 (COO),
137.2, 134.5, 131.0, 129.5,
129.0, 52.5 (OCHs)

IR (Vapor)

1725 cm~1 (C=0, ester), 1700
cm~1 (C=0, aldehyde)

Mass Spec (El)

m/z 164 (M+), 133, 105, 77

Ethyl 3-Formylbenzoate

1H NMR (CDCls)

0 10.1 (s, 1H, CHO), 8.4-7.6
(m, 4H, Ar-H), 4.4 (q, 2H,
OCHz2), 1.4 (t, 3H, CH3)

13C NMR (CDCls)

6 191.9 (CHO), 165.3 (COO0),
137.1, 134.6, 131.2, 129.4,
129.1, 61.5 (OCH2), 14.3
(CHs)

IR (Vapor)

1725 cm~1 (C=0, ester), 1700
cm~1 (C=0, aldehyde)[1]

Mass Spec (El)

m/z 178 (M*), 149, 133, 105
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3-Formylbenzamide

1H NMR (DMSO-ds)

6 10.0 (s, 1H, CHO), 8.3-7.6
(m, 4H, Ar-H), 8.1 (br s, 1H,
NH), 7.6 (br s, 1H, NH)

13C NMR (DMSO-ds)

5 192.9 (CHO), 167.2
(CONHz), 136.5, 135.0, 132.0,
129.5, 128.9, 128.5 (Ar-C)

3350, 3180 cm~1t (N-H stretch),

1695 cm~1 (C=0, aldehyde),
1660 cm~1 (C=0, amide I)

Mass Spec (GC-MS)

miz 149 (M*), 133, 105, 77[2]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[e]

deuterated solvent (e.g., CDCIls or DMSO-ds).[3][4]

[¢]

[e]

For *H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

For 13C NMR, a higher concentration of 50-100 mg is recommended.[3]

Ensure the sample is fully dissolved. If solid particles are present, filter the solution

through a pipette with a cotton or glass wool plug into a clean NMR tube.[4]

[e]

o Data Acquisition:

The final solution depth in a standard 5 mm NMR tube should be around 4-5 cm.

o Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

o The deuterated solvent signal is used for field frequency locking.

o Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (6 = 0.00 ppm).
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o For 'H NMR, standard acquisition parameters include a spectral width of 12-16 ppm, a
sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay

of 1-5 seconds.

o For 3C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of
scans is typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

This guide focuses on Attenuated Total Reflectance (ATR) and Thin Solid Film methods for
solid samples.

o Attenuated Total Reflectance (ATR-FTIR):

Ensure the ATR crystal is clean. Record a background spectrum.

[e]

Place a small amount of the solid sample onto the crystal surface.[5]

[e]

o

Use the pressure clamp to ensure firm contact between the sample and the crystal.

Acquire the spectrum, typically in the range of 4000-400 cm~1.

[¢]

e Thin Solid Film:

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile

[e]

solvent like acetone or methylene chloride.[6]

[e]

Apply a drop of the solution to a clean, IR-transparent salt plate (e.g., NaCl or KBr).[6]

o

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[6]

Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.

[¢]

Mass Spectrometry (MS)

Electron lonization (EI) is a common technique for the analysis of these types of compounds.

e Sample Preparation:
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o Ensure the sample is pure. Dissolve a small amount in a volatile, high-purity solvent like
methanol or acetonitrile.[7]

o For Electrospray lonization (ESI), a dilute solution of 1-10 pg/mL is typical.[7]

o Filter the sample through a 0.2 um syringe filter to remove any particulate matter.[7]

o Data Acquisition (Electron lonization - El):

o The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for
separation and purification.

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).[8]

o This causes ionization and fragmentation of the molecules.

o The resulting ions are accelerated into the mass analyzer, which separates them based on
their mass-to-charge ratio (m/z).

o For benzoic acid derivatives, negative ion mode ([M-H]~) can be effective for detecting the
deprotonated molecule, while positive ion mode ([M+H]* or M*) is also used.[7]

Visualizations
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Caption: Experimental workflow for spectroscopic analysis.
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Derivatives
Esterification Methyl 3-Formylbenzoate
(CH3OH, H*) (R = OCH)
Esterification
3-Formylbenzoic Acid (CH3CH20H, H*) Ethyl 3-Formylbenzoate
(R=0H) Amidation (R = OCH2CHs)

(e.g., SOCIz, then NH3)

3-Formylbenzamide
(R = NH2)

Click to download full resolution via product page

Caption: Synthesis relationship of derivatives from 3-formylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl 3-formylbenzoate | C10H1003 | CID 11084437 - PubChem
[pubchem.ncbi.nlm.nih.gov]

. 3-Formylbenzamide | CBH7NO2 | CID 10630670 - PubChem [pubchem.ncbi.nim.nih.gov]
. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

. ucl.ac.uk [ucl.ac.uk]

. orgchemboulder.com [orgchemboulder.com]

2
3
4

* 5. agilent.com [agilent.com]
6
7. benchchem.com [benchchem.com]
8

. Electron lonization - Creative Proteomics [creative-proteomics.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b110229?utm_src=pdf-body-img
https://www.benchchem.com/product/b110229?utm_src=pdf-body
https://www.benchchem.com/product/b110229?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-formylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-formylbenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/3-Formylbenzamide
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analysis_of_Synthesized_Benzoic_Acid_Derivatives_by_NMR_and_Mass_Spectrometry.pdf
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [spectroscopic comparison of 3-formylbenzoic acid and
its derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110229#spectroscopic-comparison-of-3-
formylbenzoic-acid-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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